Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate

Description

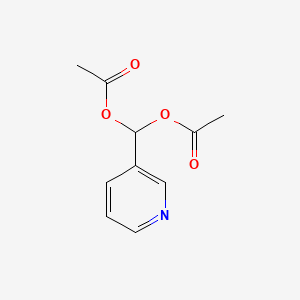

This compound belongs to a broader class of methanediol diacetates, characterized by a central methanediol (CH₂(OH)₂) core esterified with two acetate groups and functionalized with aromatic or heteroaromatic substituents.

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

[acetyloxy(pyridin-3-yl)methyl] acetate |

InChI |

InChI=1S/C10H11NO4/c1-7(12)14-10(15-8(2)13)9-4-3-5-11-6-9/h3-6,10H,1-2H3 |

InChI Key |

BTACSLWJOGFBAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CN=CC=C1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate typically involves the reaction of methanediol with 3-pyridinecarboxaldehyde in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanediol diacetates vary primarily in their substituent groups, which significantly affect their chemical behavior and applications. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Methanediol Diacetates

Key Differences and Unique Features:

Substituent Effects on Reactivity :

- The 3-pyridinyl group in the target compound introduces basicity (pKa ~5–6 for pyridine derivatives), enabling protonation at physiological pH, which is absent in phenyl or furanyl analogs. This property may enhance bioavailability in drug design .

- Nitro-furanyl derivatives (e.g., 92-55-7) exhibit redox activity due to the nitro group, enabling antimicrobial and antiparasitic applications, whereas thienyl analogs (e.g., 63011-97-2) show utility in conductive polymers .

In contrast, 4-acetyloxyphenyl derivatives (7143-16-0) are more lipophilic, favoring membrane permeability .

Thermal and Stability Profiles: Limited thermal data are available for the target compound, but related diacetates (e.g., 7143-16-0) exhibit boiling points >200°C and flash points ~150°C, suggesting moderate thermal stability. Nitro-substituted derivatives (e.g., 92-55-7) may decompose exothermically under high heat due to the nitro group .

Notes on Evidence Limitations

- Direct experimental data (e.g., spectral, crystallographic) for this compound are absent in the provided evidence; comparisons rely on structural analogs.

- Contradictions in substituent effects (e.g., furanyl vs. pyridinyl solubility) highlight the need for targeted studies.

Biological Activity

Methanediol, 1-(3-pyridinyl)-, 1,1-diacetate (CAS Number: 114951-35-8) is a chemical compound with significant potential for biological activity. The compound features a methanediol backbone with two acetate groups and a pyridine ring, which contributes to its unique properties and therapeutic potential. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11NO5

- Molecular Weight : 225.20 g/mol

- CAS Number : 114951-35-8

The structural characteristics of this compound are crucial for its biological activity. The presence of the oxido group at the 3-position on the pyridine ring allows for unique interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Redox Reactions : The oxido group can participate in redox reactions that modulate oxidative stress in cells.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.

- Cell Signaling Pathways : By affecting cellular signaling pathways, Methanediol may play a role in inflammation and immune responses.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity : Research indicates varying levels of cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study demonstrated that Methanediol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at low concentrations (e.g., MIC = 10 µg/mL) .

- Anti-inflammatory Mechanism Investigation :

-

Cytotoxicity Assessment :

- A cytotoxicity assay showed that Methanediol induced apoptosis in human cancer cell lines with an IC50 value of approximately 15 µM .

Comparative Analysis with Related Compounds

The biological activity of Methanediol can be compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methanediol, 1-(1-oxido-2-pyridinyl)-, 1,1-diacetate | Oxido group at position 2 on pyridine | Moderate antimicrobial effects |

| Methanediol, 1-(4-pyridinyl)-, 1,1-diacetate | Oxido group at position 4 on pyridine | Limited anti-inflammatory effects |

| Methanediol, 1-(5-pyridinyl)-, 1,1-diacetate | Oxido group at position 5 on pyridine | Weak cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.